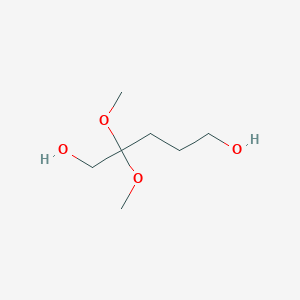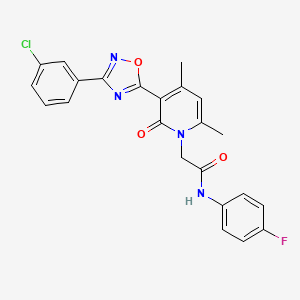![molecular formula C24H19N3O5S B2587288 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 902556-83-6](/img/no-structure.png)
2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide” is a derivative of the thieno3′,2′:4,5benzothieno[2,3-d]pyrimidine system . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of derivatives of the thieno3′,2′:4,5benzothieno[2,3-d]pyrimidine system has been reported in the literature . An efficient route involves the introduction of a substituent (oxygen atom or amino group) in the bay region .Molecular Structure Analysis
These molecules are shown by extensive MM calculations to exhibit a significant degree of helical distortion . This suggests that the molecular structure of the compound is complex and may have unique properties due to this distortion.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Novel compounds derived from similar chemical structures have shown potential as anticancer agents. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide exhibited appreciable cancer cell growth inhibition against various cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Effects
Compounds within this class have been synthesized and assessed for their cyclooxygenase inhibition, showcasing significant analgesic and anti-inflammatory activities. This demonstrates their potential in treating inflammation and pain-related conditions (Abu‐Hashem et al., 2020).
Antimicrobial Activity
A series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were prepared and showed potent antimicrobial activity against a range of bacterial and fungal pathogens, highlighting their potential in antimicrobial therapy (Kerru et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-furylmethylamine with 2-(3-methoxyphenyl)acetyl chloride to form an intermediate, which is then reacted with 2,4-thiazolidinedione to yield the final product.", "Starting Materials": [ "2-furylmethylamine", "2-(3-methoxyphenyl)acetyl chloride", "2,4-thiazolidinedione" ], "Reaction": [ "Step 1: 2-furylmethylamine is reacted with 2-(3-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to form an intermediate.", "Step 2: The intermediate is then reacted with 2,4-thiazolidinedione in the presence of a catalyst such as triphenylphosphine to yield the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography." ] } | |
CAS-Nummer |
902556-83-6 |
Produktname |
2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide |
Molekularformel |
C24H19N3O5S |
Molekulargewicht |
461.49 |
IUPAC-Name |
2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19N3O5S/c1-31-16-7-4-6-15(12-16)25-20(28)14-26-21-18-9-2-3-10-19(18)33-22(21)23(29)27(24(26)30)13-17-8-5-11-32-17/h2-12H,13-14H2,1H3,(H,25,28) |
InChI-Schlüssel |
HAZDXDYNQXBRRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







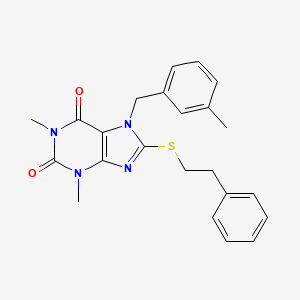
![methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2587214.png)
![6-Ethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2587215.png)
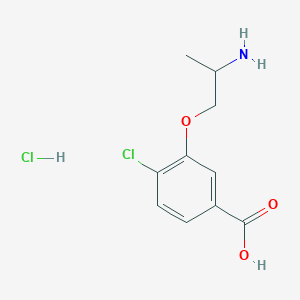
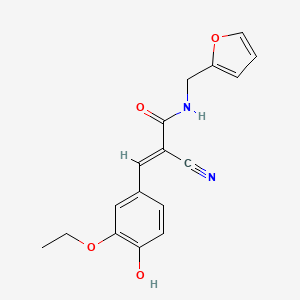
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2587220.png)
![3-[(Benzyloxy)methyl]aniline](/img/structure/B2587223.png)
